molecular formula C18H15ClN2O3S B12151627 (2E,5Z)-2-[(3-chlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one

(2E,5Z)-2-[(3-chlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B12151627
M. Wt: 374.8 g/mol
InChI Key: VUTDNHTVEUSSIG-PXNMLYILSA-N
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Description

(2E,5Z)-2-[(3-chlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a thiazolidinone ring, a chlorophenyl group, and a dimethoxybenzylidene moiety, which contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of (2E,5Z)-2-[(3-chlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 3-chlorobenzaldehyde with 2,4-dimethoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

(2E,5Z)-2-[(3-chlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form new thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: It has shown promising antimicrobial activity against a range of bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.

    Medicine: The compound exhibits anti-inflammatory and anticancer properties, which are being explored for the development of new therapeutic agents for the treatment of inflammatory diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E,5Z)-2-[(3-chlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in the inflammatory and cancer pathways. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, leading to a reduction in the production of pro-inflammatory mediators. Additionally, it can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, leading to cell death.

Comparison with Similar Compounds

(2E,5Z)-2-[(3-chlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:

    (5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate: This compound also contains a thiazolidinone ring and a dimethoxybenzylidene moiety, but differs in the presence of a triazole ring and a naphthyl group.

    Cyproheptadine related compound C: This compound contains a thiazolidinone ring and exhibits similar biological activities, but differs in its chemical structure and specific substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H15ClN2O3S

Molecular Weight

374.8 g/mol

IUPAC Name

(5Z)-2-(3-chlorophenyl)imino-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15ClN2O3S/c1-23-14-7-6-11(15(10-14)24-2)8-16-17(22)21-18(25-16)20-13-5-3-4-12(19)9-13/h3-10H,1-2H3,(H,20,21,22)/b16-8-

InChI Key

VUTDNHTVEUSSIG-PXNMLYILSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC(=CC=C3)Cl)S2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)NC(=NC3=CC(=CC=C3)Cl)S2)OC

Origin of Product

United States

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